molecular formula C9H17NO B12870408 1-(tert-Butyl)pyrrolidine-2-carbaldehyde

1-(tert-Butyl)pyrrolidine-2-carbaldehyde

Cat. No.: B12870408
M. Wt: 155.24 g/mol
InChI Key: CMZIQQBQONHECT-UHFFFAOYSA-N
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Description

1-(tert-Butyl)pyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-pyrrolidinone, followed by oxidation to form the aldehyde group. Another method includes the use of tert-butyl isocyanide and 2-pyrrolidinone under specific conditions to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Pyrrolidine-2,5-dione

Comparison: 1-(tert-Butyl)pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other similar compounds. The tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions with other molecules .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-tert-butylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-9(2,3)10-6-4-5-8(10)7-11/h7-8H,4-6H2,1-3H3

InChI Key

CMZIQQBQONHECT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC1C=O

Origin of Product

United States

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